molecular formula C16H21N7O2 B2949369 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034457-72-0

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2949369
CAS RN: 2034457-72-0
M. Wt: 343.391
InChI Key: OTSJTFAWLZRVJH-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule is likely to be used in medicinal chemistry due to its complex structure .


Synthesis Analysis

The synthesis of this compound is likely to involve several steps, including the formation of the 1,2,3-triazole ring and the piperazine ring. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and the piperazine ring are likely to contribute significantly to the overall structure of the molecule .


Chemical Reactions Analysis

This compound is likely to undergo a variety of chemical reactions, depending on the conditions. For example, the nitrogen atoms in the 1,2,3-triazole ring and the piperazine ring could potentially act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility in water and organic solvents, its melting point and boiling point, and its stability under various conditions would all be determined by its molecular structure .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that both indole and triazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to the inhibition or activation of these enzymes, resulting in changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with indole and triazole derivatives , it’s likely that this compound affects multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

A study on similar hydroxamic acids incorporating 1,2,3-triazole hybrids suggested that these compounds possess a favorable pharmacokinetic profile .

Result of Action

It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines . Additionally, indole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound could have diverse molecular and cellular effects .

Action Environment

It’s known that the synthesis of 1,2,3-triazoles can be influenced by environmental factors such as the presence of copper catalysts . Furthermore, the biological activity of similar compounds can be influenced by factors such as pH and temperature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and its intended use. For example, if it is being used as a drug, it would need to be tested for toxicity and side effects .

Future Directions

The future directions for research on this compound could include further studies on its synthesis and properties, as well as investigations into its potential uses. For example, it could be studied as a potential drug for the treatment of various diseases .

properties

IUPAC Name

[4-(1-methyltriazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2/c1-20-11-14(17-19-20)16(25)22-8-6-21(7-9-22)15(24)13-10-12-4-2-3-5-23(12)18-13/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSJTFAWLZRVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

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